ALDH3A1 Inhibitory Potency of 4‑Benzyloxy‑3,5‑dibromo‑benzaldehyde Compared to a Structurally Distinct ALDH3A1 Inhibitor
4‑Benzyloxy‑3,5‑dibromo‑benzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 2.10 µM (2.10 × 10³ nM) [REFS‑1]. This potency is comparable to the structurally unrelated ALDH3A1 inhibitor CHEMBL467081 (IC₅₀ = 1.60 µM) but substantially weaker than the optimized inhibitor CB7 (CHEMBL1378094; IC₅₀ = 0.20 µM) [REFS‑2][REFS‑3]. The 1.3‑fold difference versus CHEMBL467081 places 4‑benzyloxy‑3,5‑dibromo‑benzaldehyde in a distinct activity tier suitable for probe or fragment‑based discovery campaigns.
| Evidence Dimension | ALDH3A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 µM (2.10 × 10³ nM) |
| Comparator Or Baseline | CHEMBL467081 (IC₅₀ = 1.60 µM); CB7/CHEMBL1378094 (IC₅₀ = 0.20 µM) |
| Quantified Difference | 1.3‑fold weaker than CHEMBL467081; 10.5‑fold weaker than CB7 |
| Conditions | Inhibition of full‑length human ALDH3A1‑mediated benzaldehyde oxidation; spectrophotometric detection; 1‑min preincubation (target compound) or 2‑min preincubation (CHEMBL467081). |
Why This Matters
For researchers selecting an ALDH3A1 inhibitor scaffold, 4‑benzyloxy‑3,5‑dibromo‑benzaldehyde offers a defined intermediate potency that avoids the sub‑micromolar activity of CB7, providing a tool for modulating the degree of ALDH3A1 inhibition in mechanistic studies.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). Affinity Data: IC₅₀ = 2.10 × 10³ nM for inhibition of human ALDH3A1. View Source
- [2] BindingDB Entry BDBM50448791 (CHEMBL467081). Affinity Data: IC₅₀ = 1.60 × 10³ nM for inhibition of full‑length human ALDH3A1. View Source
- [3] BindingDB Entry BDBM50447056 (CHEMBL1378094; CB7). Affinity Data: IC₅₀ = 200 nM for inhibition of human ALDH3A1. View Source
